molecular formula C19H27N3O4 B12873942 4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol

4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol

Cat. No.: B12873942
M. Wt: 361.4 g/mol
InChI Key: UNJJMHQCGTYQAD-UHFFFAOYSA-N
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Description

4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol is a complex organic compound with a unique structure that includes a pyridine ring substituted with two oxazoline groups and a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol typically involves multiple steps. One common method starts with the preparation of 2,6-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine, which is then reacted with 4-chlorobutan-1-ol under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction of the oxazoline rings results in amines .

Scientific Research Applications

4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazoline rings and pyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to interact with biological membranes, potentially disrupting microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol is unique due to its combination of oxazoline rings and a butanol moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential bioactivity make it a valuable compound for various applications .

Biological Activity

The compound 4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol is a derivative of pyridine and oxazole, known for its potential biological activities. This article explores its biological activity, including antimicrobial, antiproliferative, and pharmacological properties, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₈H₂₅N₃O₄
  • Molecular Weight : 347.4 g/mol
  • CAS Number : 1303995-55-2

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine and oxazole have shown activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Example AS. aureus31.25 μg/mL
Example BE. coli62.5 μg/mL
Example CM. tuberculosis40 μg/mL

These findings suggest that This compound may possess similar antimicrobial efficacy due to its structural features that facilitate interaction with bacterial cell walls or metabolic pathways .

Antiproliferative Activity

In vitro studies have indicated that compounds related to this structure can inhibit the proliferation of cancer cells. For example:

Study ReferenceCell LineIC50 Value (μM)
Study ABreast cancer0.03 - 3.3
Study BPancreatic cancerNot specified

The compound's mechanism may involve disruption of microtubule dynamics or induction of apoptosis in cancer cells .

Case Studies

  • Antimicrobial Study : A study assessed the activity of a related compound against multiple bacterial strains. Results showed a promising range of MIC values indicating effective inhibition at low concentrations .
  • Antiproliferative Assessment : Another research project focused on the antiproliferative effects of pyridine derivatives in breast cancer cells. The results suggested significant cell cycle arrest and apoptosis induction at low concentrations .

Pharmacological Implications

The pharmacological profile of This compound indicates potential applications in treating infections and cancers. Its ability to interact with biological targets suggests it could serve as a lead compound for drug development.

Properties

Molecular Formula

C19H27N3O4

Molecular Weight

361.4 g/mol

IUPAC Name

4-[2,6-bis(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-4-yl]oxybutan-1-ol

InChI

InChI=1S/C19H27N3O4/c1-18(2)11-25-16(21-18)14-9-13(24-8-6-5-7-23)10-15(20-14)17-22-19(3,4)12-26-17/h9-10,23H,5-8,11-12H2,1-4H3

InChI Key

UNJJMHQCGTYQAD-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)(C)C)OCCCCO)C

Origin of Product

United States

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